molecular formula C8H8ClN5S B3084181 4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-79-4

4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084181
CAS RN: 1142208-79-4
M. Wt: 241.7 g/mol
InChI Key: MGQBGXOFVXUDIJ-UHFFFAOYSA-N
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Description

4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (ACPT) is an organic compound with a wide range of applications in the field of biochemistry and physiology. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. ACPT is a highly versatile molecule, which is used in a variety of laboratory experiments due to its unique properties. It is also used in a variety of scientific research applications, such as in the study of drug metabolism, enzyme inhibition, and protein folding.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of triazine derivatives, including structures related to 4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol. These compounds have been synthesized and subjected to detailed characterization, offering a foundation for understanding their chemical properties and potential applications in medicinal chemistry. Studies have focused on developing novel synthetic routes and methodologies for creating triazine derivatives with potential biological activities (Holla et al., 2006), (Bayrak et al., 2009).

Antimicrobial Activities

Several studies have investigated the antimicrobial activities of triazine derivatives. These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating promising antimicrobial properties. This line of research is critical for the development of new antimicrobial agents that can address the challenge of antibiotic resistance (Ali et al., 2016), (Abdel-Monem, 2010).

Hybrid Molecules and Biological Action

Research has extended to the synthesis of hybrid molecules incorporating the 1,3,5-triazine scaffold, aiming to study their biological actions. These efforts involve combining triazine units with other pharmacophoric elements to create compounds with potential for biological activity screening. Such synthetic endeavors underscore the versatility of the triazine core in medicinal chemistry and its utility in designing compounds with desired biological properties (ChemChemTech, 2023).

Antioxidant and Antitumor Activities

The evaluation of antioxidant and antitumor activities of triazine derivatives represents another significant area of research. These studies are aimed at discovering novel compounds that can serve as effective agents in cancer therapy or as antioxidants. The synthesis of new triazine-based compounds and their subsequent testing for biological activities contribute to the ongoing search for more effective and safer therapeutic agents (El-Moneim et al., 2011).

properties

IUPAC Name

4-amino-2-(2-chloropyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H4,10,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQBGXOFVXUDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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